molecular formula C10H12FN5O4 B12831673 (2R,3R,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12831673
M. Wt: 285.23 g/mol
InChI Key: HBUBKKRHXORPQB-VCXQEIDJSA-N
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Preparation Methods

Fludarabine can be synthesized from 2-fluoroadenine and 9-β-D-arabinofuranosyl-uracil using Enterobacter aerogenes. The process involves reacting 2-fluoroadenine with 9-β-D-arabinosyl-uracil in a water solution at pH 7 in the presence of Enterobacter aerogenes cell paste, yielding fludarabine. The resulting compound is then treated with acetic anhydride, crystallized, and hydrolyzed to obtain fludarabine. Phosphorylation and crystallization afford fludarabine phosphate .

Another method involves adding fludarabine and triethyl phosphate into a reaction container placed in a subzero 6°C low-temperature reaction bath. Phosphorus oxychloride is added under stirring conditions, followed by the addition of water and dichloromethane after 12 hours. The pH of the water phase is adjusted to 2-3, and recrystallization is performed to obtain fludarabine phosphate with high purity .

Chemical Reactions Analysis

Fludarabine undergoes several types of chemical reactions, including:

    Oxidation: Fludarabine can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the fludarabine molecule.

    Substitution: Fludarabine can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fludarabine has a wide range of scientific research applications:

Mechanism of Action

Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, thereby inhibiting DNA synthesis. This inhibition leads to the destruction of cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

IUPAC Name

(2R,3R,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6-,9-/m1/s1

InChI Key

HBUBKKRHXORPQB-VCXQEIDJSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H](C([C@H](O3)CO)O)O)F)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Origin of Product

United States

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